2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- is a chemical compound with the molecular formula C19H19N3O2. It is known for its unique structure, which includes an indole core, a morpholine ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- typically involves the condensation of indole derivatives with morpholine and phenyl-containing reagents. One common method involves the reaction of indole-2-carboxylic acid with morpholine and phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are often used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-(4-methylphenyl)-
- 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-(4-chlorophenyl)-
- 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-(4-fluorophenyl)-
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- is unique due to its specific combination of an indole core, a morpholine ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62095-33-4 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-morpholin-4-yl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C18H18N2O2/c21-17-18(14-6-2-1-3-7-14,20-10-12-22-13-11-20)15-8-4-5-9-16(15)19-17/h1-9H,10-13H2,(H,19,21) |
InChI Key |
UGSCUAJXOHEISV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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